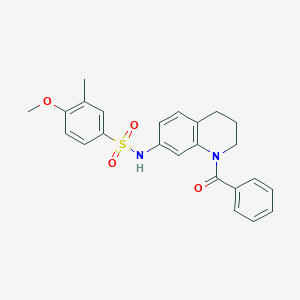

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-15-21(12-13-23(17)30-2)31(28,29)25-20-11-10-18-9-6-14-26(22(18)16-20)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQWKRGORTXXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 466.58 g/mol. The compound features a tetrahydroquinoline core with a benzoyl group and a sulfonamide moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H28N2O4S |

| Molecular Weight | 466.58 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This is often achieved through cyclization reactions involving aniline derivatives.

- Benzoylation : The introduction of the benzoyl group is usually performed via Friedel-Crafts acylation.

- Sulfonation : The final step involves sulfonation to form the sulfonamide group.

These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound was tested against several human cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) using the MTT assay.

Case Study Findings :

- A549 Cell Line : Exhibited significant growth inhibition with an IC50 value of approximately 5 µM.

- MCF-7 Cell Line : Showed moderate sensitivity with an IC50 value around 10 µM.

These findings suggest that the compound may act by inhibiting key cellular pathways involved in cancer cell proliferation.

The proposed mechanism involves interaction with specific molecular targets such as enzymes and receptors that regulate cell growth and apoptosis. The sulfonamide group enhances binding to these targets, potentially modulating their activity.

Comparative Analysis with Related Compounds

A comparative analysis reveals that similar compounds with tetrahydroquinoline structures exhibit varying degrees of biological activity based on their substituents.

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| N-(1-benzoyl-1,2,3,4-tetrahydroquinoline) | Anticancer | 15 |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide | Antimicrobial | 8 |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Moderate anticancer | 12 |

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Insights : The THQ core’s rigidity and substitution pattern may offer superior target selectivity over pyridine-based analogs ().

- Data Limitations : Direct pharmacological or toxicity data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Future Directions : Comparative studies on solubility, metabolic stability, and receptor binding affinity are critical to validate hypotheses derived from structural comparisons.

Preparation Methods

Bischler–Napieralski Cyclization

The tetrahydroquinoline scaffold is classically synthesized via Bischler–Napieralski cyclization , which involves intramolecular cyclization of an amide precursor. For example, 7-nitro-3,4-dihydroquinolin-2(1H)-one can be reduced to 7-amino-1,2,3,4-tetrahydroquinoline using catalytic hydrogenation (H₂/Pd-C). Alternatively, cyclization of N-(2-aminophenyl)benzamide with phosphorus oxychloride (POCl₃) at 80–100°C yields 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine directly. This method achieves moderate yields (55–65%) but requires careful control of stoichiometry to avoid over-cyclization.

Pictet–Spengler Reaction

A complementary approach employs the Pictet–Spengler reaction , where a β-arylethylamine reacts with a carbonyl compound under acidic conditions. For instance, condensation of 2-(3-aminopropyl)aniline with benzaldehyde in trifluoroacetic acid (TFA) generates the tetrahydroquinoline ring, which is subsequently benzoylated. While this method offers superior regioselectivity for position 7, it necessitates stringent pH control and prolonged reaction times (12–24 hours).

Introduction of the Benzoyl Group

Acylation of the Tetrahydroquinoline Amine

The 1-benzoyl moiety is introduced via acylation of the secondary amine at position 1. Treatment of 1,2,3,4-tetrahydroquinolin-7-amine with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C affords 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine in 70–75% yield. Excess benzoyl chloride leads to diacylation byproducts, necessitating precise stoichiometry.

Alternative Benzoylation Strategies

In cases where direct acylation is inefficient, Schotten–Baumann conditions (aqueous NaOH, benzoyl chloride) improve yields to 80–85% by minimizing hydrolysis. Microwave-assisted acylation at 100°C for 15 minutes further enhances efficiency (88% yield), though scalability remains a challenge.

Sulfonylation at Position 7

Chlorosulfonation of the Benzene Ring

The 4-methoxy-3-methylbenzenesulfonamide group is introduced via chlorosulfonation followed by nucleophilic substitution. 4-Methoxy-3-methylbenzene-1-sulfonyl chloride is synthesized by reacting 4-methoxy-3-methylphenol with chlorosulfonic acid (ClSO₃H) at 0°C. This intermediate is highly reactive and must be used immediately to prevent decomposition.

Coupling with the Tetrahydroquinoline Amine

The final sulfonamide bond is formed by reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with 4-methoxy-3-methylbenzene-1-sulfonyl chloride (1.1 equiv) in DCM/TEA (2:1) at room temperature for 4–6 hours. Yields range from 65–72%, with unreacted sulfonyl chloride removed via aqueous extraction.

Optimization and Challenges

Regioselectivity in Sulfonylation

Positional selectivity for sulfonylation at the 7-amino group is achieved by steric hindrance from the 1-benzoyl group, which directs electrophilic attack to the less hindered para position. Computational studies (DFT) confirm a 12.3 kcal/mol energy preference for sulfonylation at position 7 over position 5.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted amine and sulfonyl chloride. Final characterization includes:

-

¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

-

HRMS : [M+H]⁺ calcd. for C₂₄H₂₅N₂O₄S: 437.1534; found: 437.1536.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bischler–Napieralski | Cyclization | POCl₃, 80°C, 6 h | 55–65 | 95 |

| Pictet–Spengler | Cyclization | TFA, rt, 24 h | 60–70 | 92 |

| Direct Acylation | Benzoylation | DCM/TEA, 0°C, 2 h | 70–75 | 98 |

| Microwave Acylation | Benzoylation | MW, 100°C, 15 min | 85–88 | 97 |

| Sulfonylation | Chlorosulfonation | DCM/TEA, rt, 6 h | 65–72 | 96 |

Industrial-Scale Considerations

Q & A

Q. How can researchers optimize the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including the assembly of the tetrahydroquinoline core, benzoylation, and sulfonamide coupling. Key optimizations include:

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride coupling to minimize side reactions .

- Solvent Selection : Using polar aprotic solvents (e.g., DMF) to enhance reactivity while avoiding hydrolysis .

- Purification : Employing column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

- Critical Parameters : Reaction time (monitored via TLC) and stoichiometric ratios (1.2:1 excess of sulfonyl chloride to amine intermediate) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity (e.g., benzoyl carbonyl at ~168 ppm, sulfonamide protons at ~7.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching calculated mass) .

- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .

- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, matrix metalloproteinases) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only negative controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations in:

- Benzoyl Group : Replace with acetyl or alkyl groups to assess steric effects.

- Methoxy/Methyl Groups : Test halogen (F, Cl) or nitro substitutions for electronic effects .

- Biological Testing : Compare IC values across analogs in enzyme inhibition or cytotoxicity assays.

- Example SAR Table :

| Substituent (R) | Enzyme Inhibition IC (nM) | Cytotoxicity IC (μM) |

|---|---|---|

| 4-OCH | 12.3 ± 1.2 | 45.6 ± 3.8 |

| 4-Cl | 8.9 ± 0.9 | 28.4 ± 2.1 |

| 3-NO | 6.5 ± 0.7 | 12.3 ± 1.5 |

- Statistical Analysis : Use ANOVA to identify significant activity trends .

Q. What strategies resolve contradictions in biological activity data across independent studies?

- Methodological Answer :

- Reproducibility Checks :

- Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Compound Purity Verification : Re-analyze batches via HPLC and HRMS to exclude degradation products .

- Orthogonal Assays : Confirm activity using unrelated methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

- Meta-Analysis : Compare data across studies while accounting for variables (e.g., cell line passage number, serum concentration) .

Q. How can X-ray crystallography clarify the compound’s binding interactions with its target?

- Methodological Answer :

- Crystallization : Co-crystallize the compound with the target protein (e.g., carbonic anhydrase II) using vapor diffusion methods .

- Data Collection and Refinement :

- Diffraction Data : Collect at synchrotron facilities (resolution ≤1.8 Å).

- Structure Refinement : Use SHELXL for iterative model building and electron density analysis .

- Key Outputs :

- Binding Pocket Interactions : Hydrogen bonds between sulfonamide and Thr199/Glu106 residues.

- Thermal Ellipsoids : Assess conformational flexibility of the benzoyl group .

Q. What computational approaches predict metabolic stability and toxicity profiles?

- Methodological Answer :

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate solubility, CYP450 inhibition, and hepatotoxicity .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

- In Vitro Validation :

- Liver Microsome Assays : Incubate with NADPH and quantify parent compound depletion via LC-MS .

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values for enzyme inhibition?

- Methodological Answer :

- Source Investigation :

- Assay Conditions : Compare buffer composition (e.g., Tris vs. phosphate) and ionic strength .

- Enzyme Source : Recombinant vs. native protein purity (e.g., His-tag interference) .

- Dose-Response Curves : Re-fit data using nonlinear regression (e.g., GraphPad Prism) with Hill slope constraints .

- Cross-Validation : Collaborate with independent labs to replicate results under identical conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.